molecular formula C15H14N2O5S2 B2925195 methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1251610-56-6

methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2925195
CAS No.: 1251610-56-6
M. Wt: 366.41
InChI Key: WUIUPNNDWBDNJL-UHFFFAOYSA-N
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Description

“Methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate” is a complex organic compound. It contains an indolinone core, which is a γ-lactam fused with a benzene ring . This core can be either unsubstituted, or mono- or di-substituted in the 3-position . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The indolinone core is a γ-lactam fused with a benzene ring . The compound also contains a thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of a Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis and reactions of thiophene carboxylate derivatives, providing a foundation for understanding the chemical behavior of methyl 3-(N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl)thiophene-2-carboxylate. For instance, studies have explored the reactions of methyl 3-hydroxythiophene-2-carboxylate derivatives, yielding insights into the synthesis of thiophene-2,4-diols and 3,5-dialkoxythiophene-2-carboxylic acids, which are key intermediates for further chemical transformations (Corral & Lissavetzky, 1984).

Catalytic Applications

The palladium-catalyzed arylation of thiophene derivatives, including those with sulfamoyl substituents, has been studied to develop regiospecific synthesis methods for arylated thiophene derivatives. These reactions are crucial for the synthesis of complex molecules with potential applications in drug discovery and materials science (Bheeter, Bera, & Doucet, 2013).

Material Science and Pharmaceuticals

Thiophene and indole derivatives play a significant role in pharmaceuticals and material science due to their diverse biological activities and applications in organic electronics. Research on the synthesis and functionalization of thiophene derivatives, including those related to this compound, contributes to the development of novel compounds with enhanced properties for use in these fields. For example, the synthesis of fully substituted thiophene derivatives through copper(I)-catalyzed reactions demonstrates the potential for creating materials with specific electronic properties (Jiang, Tu, Wang, Tu, & Li, 2014).

Future Directions

The future directions for this compound could involve further development as a potential therapeutic agent. For instance, similar compounds have shown notable cytotoxicity toward human cancer cell lines . Therefore, this compound could be promising for further development as an anticancer agent. Further studies could also explore its potential as an AChE inhibitor .

Properties

IUPAC Name

methyl 3-[(1-methyl-2-oxo-3H-indol-5-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S2/c1-17-11-4-3-10(7-9(11)8-13(17)18)16-24(20,21)12-5-6-23-14(12)15(19)22-2/h3-7,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIUPNNDWBDNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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